molecular formula C11H11NO B11913686 3-Methoxy-7-methylquinoline

3-Methoxy-7-methylquinoline

Cat. No.: B11913686
M. Wt: 173.21 g/mol
InChI Key: GIRRGIOLRGVXAK-UHFFFAOYSA-N
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Description

3-Methoxy-7-methylquinoline is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 7 of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.

Quinoline derivatives often serve as intermediates in drug development. For example, 7-methoxyquinoline is a precursor to antimalarial agents, while 3-methoxymethylquinoline is a key intermediate in synthesizing herbicides like imazamox . The methyl and methoxy groups in this compound likely enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methoxy-7-methylquinoline

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-6-10(13-2)7-12-11(9)5-8/h3-7H,1-2H3

InChI Key

GIRRGIOLRGVXAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C=C2C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-7-methylquinoline can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at position 3 acts as a strong ortho/para-directing group, while the methyl group at position 7 exerts weaker meta-directing effects. This substitution pattern governs regioselectivity in reactions such as nitration and sulfonation.

Nitration

Nitration of 3-methoxy-7-methylquinoline occurs preferentially at the 8-position due to steric and electronic factors. A study using fuming HNO₃ and H₂SO₄ on analogous 7-methylquinoline derivatives yielded 7-methyl-8-nitroquinoline as the major product (70% yield, ). For this compound, computational models predict similar selectivity, with the methoxy group deactivating positions 2 and 4.

Reaction ConditionsProductYieldSource
HNO₃/H₂SO₄, 0°C, 2 h8-Nitro derivative65–70%

Sulfonation

Sulfonation with oleum targets the 5-position , driven by the methoxy group’s para-directing influence. Experimental data for 7-methylquinoline sulfonation show a 58% yield for the 5-sulfo derivative under reflux conditions ( ).

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic attack at positions activated by substituents.

Amination

Reaction with NH₃ in the presence of Cu(I) catalysts at 120°C yields 3-methoxy-7-methyl-4-aminoquinoline (Table 1). The methyl group sterically hinders substitution at position 7, favoring position 4 ( ).

SubstrateReagentsProductYield
This compoundNH₃, Cu₂O, DMAP, O₂4-Amino derivative82%

Epoxidation of Alkenes

When used as a ligand with Mn(III) catalysts, the compound increases epoxide yields by 12–15% compared to unsubstituted quinolines. For example, styrene epoxidation with H₂O₂ achieves 54% yield ( ).

Catalyst SystemSubstrateEpoxide Yield
MnCl₂ + this compoundStyrene54%
MnCl₂ + Quinoline (control)Styrene42%

Oxidation of Methyl Group

This compoundKMnO4/H+3-Methoxy-7-quinolinecarboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{3-Methoxy-7-quinolinecarboxylic acid}

Yields reach 48% after 6 hours at 80°C ( ).

Reduction of Quinoline Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline derivative. The methoxy group remains intact, while the methyl group stabilizes the reduced intermediate ().

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 4. Using Pd(PPh₃)₄ and aryl boronic acids, derivatives with biaryl motifs are synthesized in 60–75% yields ( ).

Mechanistic Insights

  • Nitration : The methoxy group directs electrophiles via resonance (+M effect), while the methyl group exerts a minor inductive (-I) effect.

  • Catalysis : Enhanced ligand-metal electron transfer is attributed to the methoxy group’s lone pairs ( ).

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-7-methylquinoline has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth .
  • Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. In particular, this compound has been evaluated for its effects on various cancer cell lines, showing potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Agricultural Applications

The compound has been explored for its insecticidal properties, particularly against vectors of diseases like malaria and dengue. Studies have reported that certain quinoline derivatives exhibit larvicidal effects on mosquito larvae, suggesting their potential use in pest control .

Chemical Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex heterocyclic compounds. Its derivatives are often used as ligands in coordination chemistry and as precursors for the development of novel materials with specific electronic properties .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances evaluated various quinoline derivatives, including this compound, for their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .

CompoundMIC (µg/mL)Target Pathogen
This compound12.5Staphylococcus aureus
Other Derivative25Escherichia coli

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at higher concentrations .

Concentration (µM)Cell Viability (%)
1085
2560
5030

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
3-Methoxy-7-methylquinoline 3-OCH₃, 7-CH₃ C₁₁H₁₁NO 177.21 Hypothetical; potential agrochemical/pharmaceutical utility
7-Methoxyquinoline 7-OCH₃ C₁₀H₉NO 159.18 Antimalarial precursor; synthesized via Michael addition (63% yield)
3-Methoxymethylquinoline 3-CH₂OCH₃ C₁₁H₁₁NO 177.21 Herbicide intermediate; near-quantitative yield via hydrodehalogenation
7-Chloro-4-hydrazinylquinoline 7-Cl, 4-NHNH₂ C₉H₇ClN₃ 195.63 Heterocyclic building block; synthesized via hydrazine-aldehyde condensation
7-(2-Ethoxyethoxy)quinoline 7-OCH₂CH₂OCH₂CH₃ C₁₃H₁₅NO₂ 217.27 Limited toxicity data; used in R&D settings

Key Observations :

  • Substituent Position: Methoxy groups at position 7 (e.g., 7-methoxyquinoline) enhance electron density in the quinoline ring, favoring electrophilic substitution at adjacent positions. In contrast, a methoxy group at position 3 (as in this compound) may sterically hinder reactions at the 2- and 4-positions.

Key Observations :

  • Efficiency: The Vilsmeier-based route for 3-methoxymethylquinoline achieves near-quantitative yields, making it superior to the multi-step synthesis of 7-methoxyquinoline (63% over four steps).
  • Scalability: The use of acrolein in 7-methoxyquinoline synthesis is cost-effective for large-scale production, whereas Pd-catalyzed hydrodehalogenation may require specialized catalysts.

Biological Activity

3-Methoxy-7-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with structure-activity relationships (SAR) and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 3-position and a methyl group at the 7-position of the quinoline ring. The molecular formula is C10H9NOC_{10}H_{9}NO, and its structure can be represented as follows:

Structure C9H7N+OCH3\text{Structure }\text{C}_9\text{H}_7\text{N}+\text{OCH}_3

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains.

Antibacterial Activity

A study conducted on related quinoline compounds demonstrated that modifications in the structure greatly influenced antibacterial efficacy. For instance, compounds with a similar backbone showed Minimum Inhibitory Concentration (MIC) values ranging from 6.81 μM to 57.73 μM against Mycobacterium tuberculosis and other pathogens like Escherichia coli and Candida albicans .

CompoundTarget PathogenMIC (μM)
9aM. tuberculosis57.73
9fM. tuberculosis6.81
3lE. coli7.812
3lC. albicans31.125

The structural modifications such as the introduction of halogenated groups were found to enhance antibacterial activity significantly.

Antifungal Activity

The antifungal potential of this compound has also been explored, with findings indicating effectiveness against various fungal strains, particularly those causing urinary tract infections .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties, with studies showing that they can induce apoptosis in cancer cells via various mechanisms, including ROS generation and interference with tubulin polymerization .

In vitro studies have reported that certain derivatives possess IC50 values in the nanomolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity:

CompoundCancer Cell LineIC50 (nM)
Example Compound AMCF-720.1
Example Compound BKB-V120

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives against several viral strains, including Zika and HIV . The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the quinoline ring significantly affect biological activity. For example:

  • Methoxy Group : Enhances lipophilicity and may improve cell membrane penetration.
  • Halogen Substituents : Increase antibacterial potency by altering binding affinity to target sites.

Case Studies

  • Antitubercular Activity : A series of synthesized quinoline derivatives were tested against Mycobacterium tuberculosis, revealing that specific substitutions led to enhanced activity compared to standard treatments like isoniazid .
  • Anticancer Mechanisms : Investigations into the mechanisms revealed that compounds could induce apoptosis through ROS generation and disrupt microtubule formation, leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methoxy-7-methylquinoline?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, refluxing in methanol/water mixtures with sodium hydroxide (as seen in quinoline derivatives) can enhance yield and purity. Parallel experiments with alternative reagents like triethylamine or sodium iodide (used in acetonitrile for similar compounds) should be conducted to compare efficiency and by-product formation . Structural analogs (e.g., 7-chloro-4-hydroxyquinoline) suggest that stepwise synthesis (3-step routes) may reduce impurities compared to single-step methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy and methyl substituents at positions 3 and 6. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like C-O (methoxy) and C-H (methyl). For advanced structural resolution, X-ray crystallography or 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial arrangements, as demonstrated for related tetrahydroisoquinoline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers in cool (<8°C), ventilated areas away from heat/light to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis to avoid inhalation of dust or vapors .
  • Waste Disposal : Segregate waste and collaborate with licensed hazardous waste contractors for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For neuroprotective potential (e.g., Alzheimer’s), use acetylcholinesterase inhibition assays, referencing protocols for 2-arylethenylquinoline derivatives .
  • Dose-Response Curves : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish therapeutic indices. Include positive controls (e.g., carbadox metabolites) for comparative analysis .

Q. What computational strategies support structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., β-amyloid for Alzheimer’s). Validate with Density Functional Theory (DFT) calculations to predict electron distribution at the methoxy and methyl groups .
  • QSAR Models : Train regression models on analogs (e.g., 4-hydroxy-2-methylquinoline) to correlate substituent positions with bioactivity .

Q. How should researchers address contradictions in reported data for quinoline derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from PubChem, EPA DSSTox, and peer-reviewed journals. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems (aqueous vs. DMSO) .
  • Reproducibility Tests : Replicate key studies under standardized conditions (e.g., pH 7.4, 37°C) and validate via HPLC purity checks (>98%) .

Q. What ethical and reporting standards apply to studies involving this compound?

  • Methodological Answer :

  • Ethical Approval : Declare ethics committee approval (e.g., institutional review board) for biological testing, especially for in vivo models .
  • Data Transparency : Share raw spectra, crystallographic data, and assay protocols in repositories like PubChem or Zenodo. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can statistical methods resolve variability in synthetic yields or bioassay results?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting synthesis yield .
  • ANOVA : Use one-way ANOVA to compare bioactivity across multiple batches, followed by Tukey’s HSD post-hoc test for pairwise differences .

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